Lpyfd-NH2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

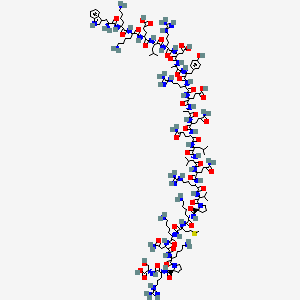

Lpyfd-NH2, also known as LPYFD-NH2, is a pentapeptide with the molecular formula C33H44N6O8 . It is known to bind to amyloid beta (Aβ) and has been found to exert some inhibitory effect on the aggregation of Aβ (1-42) . This peptide has potential therapeutic applications in the research of Alzheimer’s disease .

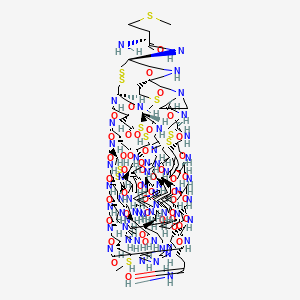

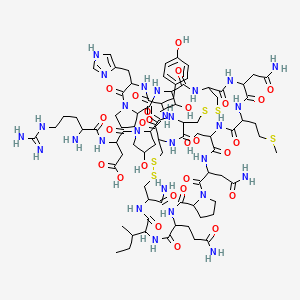

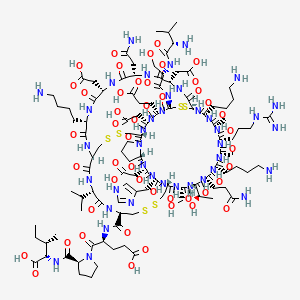

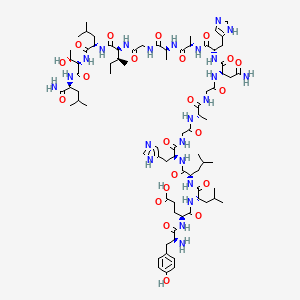

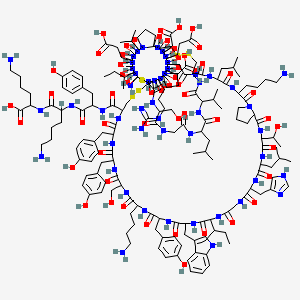

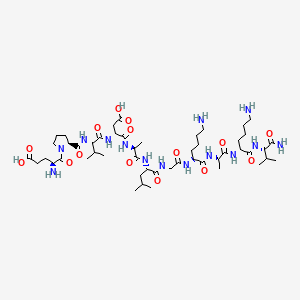

Molecular Structure Analysis

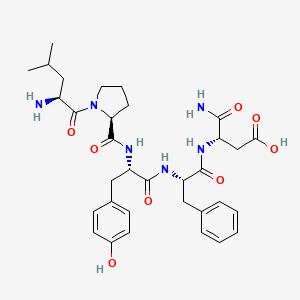

The molecular structure of Lpyfd-NH2 is complex. The IUPAC name for Lpyfd-NH2 is (3S)-4-amino-3-[[ (2S)-2-[[ (2S)-2-[[ (2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid . The molecule has a molecular weight of 652.7 g/mol .Physical And Chemical Properties Analysis

Lpyfd-NH2 has a molecular weight of 652.7 g/mol and a molecular formula of C33H44N6O8 . It has 7 hydrogen bond donors and 9 hydrogen bond acceptors . The exact mass of Lpyfd-NH2 is 652.32206238 g/mol .Wissenschaftliche Forschungsanwendungen

Alzheimer’s Disease Treatment

Lpyfd-NH2 is a neuroprotective peptide that binds to amyloid beta (Aβ). It protects neurons against the toxic effects of Aβ (1-42) both in vitro and in vivo . This makes it a potential therapeutic in the treatment of Alzheimer’s Disease .

Neuroprotection

The peptide has shown to have neuroprotective properties. It can protect neurons from the modulatory effects of Aβ fibrils . This could be beneficial in various neurological disorders where neuron damage is a concern.

Research on Amyloid Beta Peptides

Lpyfd-NH2 binds to amyloid beta peptides . This property can be used in research to understand the behavior and effects of these peptides, which are involved in several neurodegenerative diseases.

4. In Vitro and In Vivo Studies The peptide has been used in both in vitro and in vivo studies to understand its effects and potential benefits . This makes it a valuable tool in preclinical research.

Drug Delivery Systems

While there isn’t specific research on Lpyfd-NH2 being used in drug delivery systems, peptides like it are often used in the development of targeted drug delivery systems. Its ability to bind to specific targets like Aβ could potentially be utilized in this field .

Nanoparticle Research

Again, while there isn’t specific research on Lpyfd-NH2 in this area, peptides are often used in the development of nanoparticles for drug delivery and other applications . Its specific properties could potentially make it useful in this field.

Wirkmechanismus

Target of Action

LPYFD-NH2 is a neuroprotective peptide that primarily targets amyloid-beta (Aβ) . Amyloid-beta is a protein that plays a crucial role in the development of Alzheimer’s disease. The accumulation of this protein in the brain leads to the formation of plaques, which are associated with neuronal damage and the symptoms of Alzheimer’s disease .

Mode of Action

LPYFD-NH2 interacts with amyloid-beta by binding to it . This binding has an inhibitory effect on the aggregation of Aβ(1-42), a specific form of amyloid-beta that is particularly associated with Alzheimer’s disease . By preventing the aggregation of Aβ(1-42), LPYFD-NH2 helps to reduce the formation of plaques in the brain .

Biochemical Pathways

The primary biochemical pathway affected by LPYFD-NH2 is the amyloidogenic pathway, which leads to the production and aggregation of amyloid-beta . By binding to Aβ(1-42), LPYFD-NH2 disrupts this pathway, reducing the formation of harmful plaques . The downstream effects of this disruption include a decrease in neuronal damage and a potential slowing of the progression of Alzheimer’s disease .

Pharmacokinetics

They are metabolized by various enzymes and excreted through the kidneys .

Result of Action

The molecular effect of LPYFD-NH2’s action is the prevention of Aβ(1-42) aggregation . At the cellular level, this results in a reduction of plaque formation, which in turn leads to less neuronal damage . This could potentially slow the progression of Alzheimer’s disease and alleviate some of its symptoms .

Eigenschaften

IUPAC Name |

(3S)-4-amino-3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H44N6O8/c1-19(2)15-23(34)33(47)39-14-6-9-27(39)32(46)38-26(17-21-10-12-22(40)13-11-21)31(45)37-25(16-20-7-4-3-5-8-20)30(44)36-24(29(35)43)18-28(41)42/h3-5,7-8,10-13,19,23-27,40H,6,9,14-18,34H2,1-2H3,(H2,35,43)(H,36,44)(H,37,45)(H,38,46)(H,41,42)/t23-,24-,25-,26-,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXBZWOUOODINS-IRGGMKSGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC(=O)O)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC(=O)O)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H44N6O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

652.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

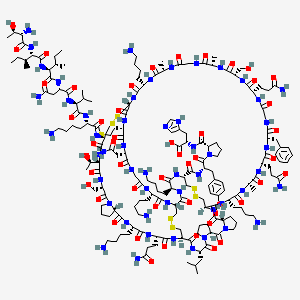

![(3S)-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(3R,6S,9S,12S,15S)-12-benzyl-9-[3-(diaminomethylideneamino)propyl]-15-(1H-imidazol-5-ylmethyl)-6-(1H-indol-3-ylmethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclotricosane-3-carbonyl]amino]-4-oxobutanoic acid](/img/structure/B612391.png)